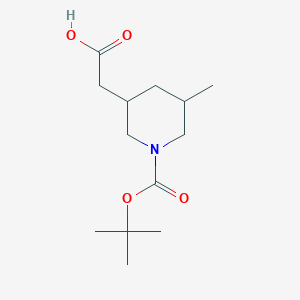
3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide" is a compound that can be inferred to have a complex structure, involving fluorine, hydroxy, methoxy, and carboximidamide functional groups attached to a benzene ring. These groups suggest potential biological activity and diverse chemical reactivity, making it a candidate for various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of similar fluorinated and methoxy substituted aromatic compounds typically involves multi-step chemical reactions, starting from simpler benzene derivatives. The process may include nitration, reduction, halogenation, and subsequent functional group modifications. For instance, a study on synthesizing fluorinated polyimides demonstrated complex synthetic routes involving aromatic diamines and dianhydrides (Feiring, Auman, & Wonchoba, 1993).
Molecular Structure Analysis
The molecular structure of compounds like "3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide" can be analyzed using X-ray crystallography, NMR spectroscopy, and computational modeling. These methods reveal information about bond lengths, angles, and the overall three-dimensional configuration, crucial for understanding the compound's chemical behavior and biological activity. A study on N-3-hydroxyphenyl-4-methoxybenzamide provided insights into intermolecular interactions and molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The presence of fluorine, hydroxy, and methoxy groups significantly influences the chemical reactivity of benzene derivatives. These groups can affect electron distribution, making the compound susceptible to various chemical reactions, including nucleophilic substitution and electrophilic addition. Studies on related compounds highlight the impact of substituents on chemical reactivity and properties (Stupperich, Konle, & Eckerskorn, 1996).
Physical Properties Analysis
The physical properties of "3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide," such as melting point, boiling point, solubility, and stability, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and the presence of specific functional groups. For example, the introduction of fluorine atoms often increases the compound's stability and lowers its reactivity due to the strong C-F bond.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids/bases, and potential for forming derivatives, are critical for understanding the compound's applications. The hydroxy group can confer acidic properties, while the amide functionality might introduce basic characteristics. Research on methoxyphenols and related compounds provides insights into how substituents affect chemical properties (Varfolomeev et al., 2010).
Applications De Recherche Scientifique
Insecticidal Activity
A study investigated the optimization of insecticidal activity in 3-[(alkoxyimino)methyl]benzyl esters, a class related to 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide. The study found that introducing a fluorine atom in the benzylic moiety, as seen in compounds related to 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide, generally increased insecticidal activity, especially against mustard beetles (Beddie, Farnham, & Khambay, 1995).
Anticancer Properties
The synthesis of fluorinated benzaldehydes, including those similar to 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide, and their use in producing fluoro-substituted stilbenes, which have been shown to have in vitro anticancer properties, was described in a study. This implies potential applications of related compounds in cancer treatment (Lawrence et al., 2003).
Charge Control in Chemical Reactions
A study on the reactions of compounds, including those structurally related to 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide, revealed insights into SNAr (nucleophilic aromatic substitution) charge-controlled reactions. This has implications for the design of reactions in synthetic chemistry, where charge control plays a crucial role (Cervera, Marquet, & Martin, 1996).
Controlled-Release Characteristics in Drug Delivery
Research on organopolyphosphazenes, which involve compounds like 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide, demonstrated their potential in developing microspheres for the controlled release of drugs, such as indomethacin, an anti-inflammatory drug. This signifies its potential use in drug delivery systems (Gudasi et al., 2007).
Fluorescent Probes and Sensing Applications
A study on fluorinated liquid crystals, which can be derived from compounds including 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide, showed their utility in fluorescent probes for sensing pH and metal cations. Their high sensitivity to pH changes and selectivity in metal cations are attributed to the fluorophenol moiety, a characteristic of related compounds (Tanaka et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYOCWVBNQQXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/O)/N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934605-95-5 |
Source


|
| Record name | 3-fluoro-N'-hydroxy-4-methoxybenzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)



![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)





